molecular formula C8H11Cl3O6 B2569411 Glucochloralose CAS No. 1190922-48-5

Glucochloralose

Cat. No.: B2569411
CAS No.: 1190922-48-5
M. Wt: 309.52
InChI Key: OJYGBLRPYBAHRT-WHZJNLAASA-N
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Description

Glucochloralose, also known as chloralose, is a chlorinated acetal derivative of glucose. It is primarily used as a bird repellent and rodenticide. The compound is highly soluble in water and volatile. It was first synthesized in 1889 by Arthur Heffter through the condensation of D-glucose and trichloroacetaldehyde (chloral) in the presence of an acid catalyst . This compound exists as a mixture of two optical isomers: alpha-glucochloralose and beta-glucochloralose .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glucochloralose involves the reaction of anhydrous glucose with anhydrous chloral in the presence of sulfuric acid as a catalyst. The reaction produces a mixture of alpha-glucochloralose and beta-glucochloralose . The general reaction can be represented as:

C6H12O6+C2HCl3OC8H11Cl3O6\text{C}_6\text{H}_{12}\text{O}_6 + \text{C}_2\text{HCl}_3\text{O} \rightarrow \text{C}_8\text{H}_{11}\text{Cl}_3\text{O}_6 C6​H12​O6​+C2​HCl3​O→C8​H11​Cl3​O6​

Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pH, and reaction time to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions: Glucochloralose undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield alcohol derivatives.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various chlorinated derivatives.

Mechanism of Action

Glucochloralose exerts its effects primarily through its interaction with the central nervous system. It acts as a neurotoxicant, affecting neurotransmitter release and receptor activity. The compound induces sedation and hypnosis by modulating the activity of gamma-aminobutyric acid (GABA) receptors, leading to an inhibitory effect on neuronal activity .

Comparison with Similar Compounds

    Xylochloralose: A chloral derivative of xylose.

    Arabinochloralose: A chloral derivative of arabinose.

    Galactochloralose: A chloral derivative of galactose.

    Mannochloralose: A chloral derivative of mannose.

Comparison: Glucochloralose is unique due to its specific interaction with glucose, leading to distinct pharmacological properties. Compared to other chloraloses, this compound has a higher affinity for GABA receptors, making it more effective as a sedative and hypnotic agent .

Properties

IUPAC Name

1-[6-hydroxy-2-(trichloromethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl3O6/c9-8(10,11)7-16-5-3(14)4(2(13)1-12)15-6(5)17-7/h2-7,12-14H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYGBLRPYBAHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70860173
Record name 1,2-O-(2,2,2-Trichloroethylidene)hexofuranose
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Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
Record name alpha-Chloralose
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Record name Alphachloralose
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Solubility

4.44 mg/mL at 15 °C
Record name Alphachloralose
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CAS No.

16376-36-6, 15879-93-3
Record name Glucochloralose
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Record name .alpha.-D-Glucofuranose, 1,2-O-[(1R)-2,2,2-trichloroethylidene]-
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Record name Chloralose
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Record name Alphachloralose
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Melting Point

187 °C
Record name Alphachloralose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031727
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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